molecular formula C12H13FO4 B1459677 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid CAS No. 1797723-62-6

4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid

Cat. No.: B1459677
CAS No.: 1797723-62-6
M. Wt: 240.23 g/mol
InChI Key: HXZRWFLDERXQFQ-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid (CAS 1797723-62-6) is a fluorinated and alkoxylated butanoic acid derivative supplied for research and development purposes . This compound is part of a class of organic molecules characterized by a linear oxobutanoic acid chain linked to an aromatic ring system, which in this case is a 4-ethoxy-3-fluorophenyl group . Structurally similar compounds, such as 4-(4-Fluorophenyl)-4-oxobutanoic acid, are known to serve as key synthetic intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry . The specific substitution pattern on the phenyl ring suggests potential application in the development of novel active pharmaceutical ingredients (APIs) and other specialty chemicals . For instance, the ethyl ester analog, Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate, highlights the relevance of this chemical class in medicinal chemistry research . The compound's structure, featuring both a carboxylic acid and a ketone functional group, makes it a versatile building block for further chemical transformations, including condensation, reduction, and nucleophilic substitution reactions . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-2-17-11-5-3-8(7-9(11)13)10(14)4-6-12(15)16/h3,5,7H,2,4,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZRWFLDERXQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure

The compound features a 4-oxobutanoic acid core with an ethoxy and a fluorophenyl substituent. The presence of the electron-withdrawing fluorine atom significantly influences its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of 4-oxo-butenoic acids have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
4-(4-Chlorophenyl)-4-oxobutanoic acidEscherichia coli16 µg/mL
4-(4-Acetamidophenyl)-4-oxobutanoic acidPseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against MCF-7 Cells
In a study assessing the cytotoxicity of several derivatives, this compound exhibited an IC50 value of approximately 15 µM, indicating significant potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), which is implicated in neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 Value
Kynurenine-3-hydroxylaseCompetitive Inhibition12 µM
Cyclooxygenase-2 (COX-2)Non-competitive Inhibition8 µM

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Molecular docking studies suggest that the fluorine substituent enhances binding affinity to enzyme active sites through hydrogen bonding and hydrophobic interactions .

Scientific Research Applications

Therapeutic Applications

1. Neurodegenerative Diseases

Research indicates that derivatives of 4-oxobutanoic acid, including 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid, may act as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine pathway. This pathway is crucial in the metabolism of tryptophan and has been implicated in various neurodegenerative conditions. The inhibition of KYN-3-OHase can potentially mitigate the effects of diseases such as:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Huntington's Disease
  • Amyotrophic Lateral Sclerosis (ALS)

A patent describes the use of these compounds for the prevention and treatment of neurodegenerative diseases, highlighting their role in reducing neuroinflammation and oxidative stress associated with these conditions .

2. Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. A study demonstrated that derivatives based on the 4-oxobutanoic acid structure exhibited significant activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Synthetic Applications

1. Precursor in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create a variety of heterocyclic compounds through Michael addition reactions, which are essential for developing novel pharmaceuticals .

2. Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Alkylation Reactions : Using appropriate alkyl halides to introduce the ethoxy group.
  • Aldol Condensation : To form the oxobutanoic acid framework.

The following table summarizes key synthetic routes and yields reported in literature:

Synthetic RouteYield (%)Reference
Alkylation with ethyl bromide85
Aldol condensation75
Michael addition with amines70

Case Studies

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of KYN-3-OHase inhibitors, a derivative of this compound was shown to reduce neuronal cell death induced by oxidative stress. The study highlighted the compound's potential as a therapeutic agent for Alzheimer's disease, demonstrating a significant reduction in biomarkers associated with neurodegeneration .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing derivatives from this compound and testing their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial properties, suggesting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4-oxobutanoic acid derivatives are highly dependent on the substituents on the phenyl ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) logP<sup>*</sup> Key Biological Activity Reference
4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid 4-OCH₂CH₃, 3-F 270.25 (calculated) ~2.1 (estimated) Not explicitly reported (inferred)
4-(4-Fluorophenyl)-4-oxobutanoic acid 4-F 196.17 1.45 UV filter precursor in human lens
4-(4-Methoxyphenyl)-4-oxobutanoic acid (2C) 4-OCH₃ 208.21 1.10 Intermediate for pyridazine derivatives
4-(4-Chlorophenyl)-4-oxobutanoic acid (2D) 4-Cl 212.65 2.15 Antimicrobial agent
4-(Naphthalen-2-yl)-4-oxobutanoic acid Naphthyl (2-position) 228.24 2.81 Not reported
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid 3-Cl, 4-Cl 247.06 3.02 COX-2 inhibition (IC₅₀: 12 µM)

<sup>*</sup>logP values from experimental or calculated data.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The fluoro group in 4-(4-fluorophenyl)-4-oxobutanoic acid (logP: 1.45) increases polarity compared to the ethoxy group (logP ~2.1), which is more lipophilic. Chloro substituents (e.g., 2D, logP: 2.15) further enhance lipophilicity, correlating with improved membrane permeability .
  • Steric Effects : Bulky substituents like naphthyl (logP: 2.81) may hinder binding to enzyme active sites but improve pharmacokinetic properties .
  • Bioactivity: Chlorinated analogs (e.g., 4-(3,4-dichlorophenyl)-4-oxobutanoic acid) show potent COX-2 inhibition, suggesting that electron-withdrawing groups enhance target engagement .

Preparation Methods

General Synthetic Approach

The synthesis of 4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid typically involves the formation of the 4-oxo-butanoic acid skeleton followed by introduction or retention of the substituted phenyl group. The key steps include:

  • Formation of the ketoacid backbone through condensation or acylation reactions.
  • Introduction or preservation of the 4-ethoxy-3-fluorophenyl substituent on the aromatic ring.
  • Purification and isolation of the acid product.

Preparation via Friedel-Crafts Acylation and Subsequent Functionalization

A common route to 4-phenyl-4-oxo-butanoic acids involves Friedel-Crafts acylation of substituted benzene derivatives with suitable acylating agents, followed by further modifications to introduce keto and acid functionalities.

Example Process:

  • Reacting substituted phenyl ethanones (e.g., 4-ethoxy-3-fluoroacetophenone) with glyoxylic acid or anhydrides under acidic or Lewis acid catalysis (e.g., aluminum chloride) to form the ketoacid.
  • Heating the mixture at controlled temperatures (e.g., 50–120°C) to facilitate the condensation and removal of water by vacuum to drive the reaction forward.
  • Workup involving acidification, extraction, and recrystallization to purify the ketoacid.

This method is supported by procedures described for related compounds such as 4-(3',4'-dichlorophenyl)-4-oxo-butanoic acid derivatives, where aluminum chloride catalysis and vacuum heating were used successfully to achieve good yields (~76%) of pure acid after recrystallization.

Direct Synthesis from α-Bromoacetophenones and Thiourea Followed by Anhydride Reaction

Although primarily used for phenylthiazole acids, a related approach involves:

  • Synthesis of α-bromoacetophenones from substituted acetophenones (e.g., 4-ethoxy-3-fluoroacetophenone) using brominating agents like copper(II) bromide.
  • Reaction of α-bromoacetophenones with thiourea in refluxing ethanol to form phenylthiazol-2-amines.
  • Condensation of these amines with anhydrides (such as succinic anhydride) in the presence of pyridine to yield phenylthiazole acid derivatives.

While this method is specific for thiazole derivatives, the condensation step with anhydrides and pyridine at room temperature to form acid derivatives is a useful reference for preparing ketoacid analogues.

Esterification and Base-Catalyzed Reactions for Ketoacid Esters

For related 4-oxo-butanoic acid esters, a base-catalyzed reaction involving:

  • Dissolving an amide precursor (e.g., N,N-diethyl-2,2-difluoroacetamide) in an ester solvent (e.g., ethyl acetate).
  • Adding an alcoholic base solution (e.g., sodium ethoxide in ethanol) dropwise at ambient or elevated temperature (50–70°C).
  • Stirring the mixture for several hours (e.g., 6 hours) to complete the reaction.
  • Acidifying the reaction mixture and extracting with organic solvents.
  • Purifying the product by distillation under reduced pressure.

This approach yields high-quality esters of 4-oxo-butanoic acid derivatives and can be adapted for the ethoxy-fluoro substituted phenyl analogues.

Reaction Conditions and Purification

Step Conditions/Details Purpose/Outcome
Starting materials Substituted phenyl ethanone (4-ethoxy-3-fluoroacetophenone) Provides aromatic moiety with desired substituents
Catalysts Aluminum chloride (anhydrous) or Lewis acids Facilitates Friedel-Crafts acylation
Temperature 50–120°C, sometimes under vacuum (0.1 mmHg) Drives condensation and water removal
Solvents Dichlorobenzene, ethyl acetate, or other organic solvents Medium for reaction and extraction
Base catalysts Sodium ethoxide, sodium methoxide in ethanol Promotes ester formation or transesterification
Workup Acidification with HCl, extraction with ethyl acetate or diethyl ether Isolates product from reaction mixture
Purification Recrystallization (e.g., from diisopropyl ether), distillation under reduced pressure Obtains pure compound with good yield

Yield and Quality Considerations

  • Yields reported for related 4-oxo-butanoic acid derivatives range from moderate to high (25% to 76%), with higher yields achieved using optimized catalysts and reaction conditions.
  • Purity is enhanced by recrystallization and distillation under reduced pressure.
  • Use of appropriate bases and solvents is critical to avoid side reactions and decomposition, especially with fluorinated aromatic substrates.

Summary Table of Preparation Methods

Method Key Reactants/Conditions Advantages Limitations
Friedel-Crafts Acylation + Condensation Substituted phenyl ethanone + glyoxylic acid + AlCl3, heat High yield, well-established Requires careful temperature control
α-Bromoacetophenone + Thiourea + Anhydride α-Bromoacetophenone + thiourea + anhydride + pyridine Mild conditions, room temperature Specific to thiazole derivatives, may need adaptation
Base-Catalyzed Esterification Amide precursor + ethyl acetate + sodium ethoxide Simple, good yield for esters Longer reaction times, requires purification

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between a fluorinated aromatic aldehyde (e.g., 4-ethoxy-3-fluorobenzaldehyde) and a β-ketoester (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation. Key parameters include:

  • Base selection : Use of piperidine or ammonium acetate as catalysts for condensation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
  • Scale-up considerations : Continuous flow reactors improve yield consistency for industrial translation .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), fluorine-induced deshielding in the aromatic region (δ 6.8–7.5 ppm), and the ketone carbonyl (δ ~200 ppm in ¹³C) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 268.0584 (C₁₂H₁₁FO₄) .
  • IR spectroscopy : Detect carbonyl stretching (1700–1750 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar byproducts .

Advanced Research Questions

Q. How do substituent positions (ethoxy vs. fluoro groups) influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodology :

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density at the fluorophenyl ring, guiding site selectivity for substitutions .
  • Experimental validation : Compare reaction rates with meta- vs. para-fluorinated analogs using kinetic studies .

Q. What strategies resolve contradictions in biological activity data (e.g., COX-2 inhibition vs. cytotoxicity)?

  • Methodology :

  • Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) identifies active enantiomers, as racemic mixtures may obscure dose-response relationships .
  • Off-target profiling : Use kinase/phosphatase panels to rule out non-specific effects .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

  • Methodology :

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC .
  • Plasma stability assays : Incubate with human plasma (1–24 hrs) and quantify parent compound loss .

Q. What in silico tools predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

  • Methodology :

  • QSAR models : SwissADME or ADMETLab estimate logP (~2.1) and BBB permeability .
  • Molecular docking : AutoDock Vina screens for CYP450 interactions (e.g., CYP3A4 metabolism) .

Q. How can the compound’s role in enzyme inhibition (e.g., Kynurenine-3-hydroxylase) be mechanistically validated?

  • Methodology :

  • Enzyme kinetics : Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid
Reactant of Route 2
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4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid

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